molecular formula C8H8BBrF2O3 B8209019 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid

Cat. No.: B8209019
M. Wt: 280.86 g/mol
InChI Key: PLUJRFHNRYINFH-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BBrF2O3 and a molecular weight of 280.86 g/mol . This compound is used in various chemical reactions, particularly in the field of organic synthesis, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid typically involves the bromination of 2,3-difluoro-4-ethoxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of solvents like anhydrous ether and temperature control to maintain the reaction environment .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the stability of the boronate ester intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-ethoxyphenylboronic acid
  • 5-Bromo-2,3-difluorophenylboronic acid
  • 4-Ethoxyphenylboronic acid

Uniqueness

5-Bromo-2,3-difluoro-4-ethoxyphenylboronic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in cross-coupling reactions. The ethoxy group also contributes to its solubility and stability, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(5-bromo-4-ethoxy-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrF2O3/c1-2-15-8-5(10)3-4(9(13)14)6(11)7(8)12/h3,13-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUJRFHNRYINFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)OCC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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